![molecular formula C24H24O2 B14566183 10-[2-(5-Hydroxyocta-1,3-dien-7-YN-1-YL)phenyl]deca-5,7,9-trien-1-YN-4-OL CAS No. 61650-67-7](/img/structure/B14566183.png)
10-[2-(5-Hydroxyocta-1,3-dien-7-YN-1-YL)phenyl]deca-5,7,9-trien-1-YN-4-OL
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Overview
Description
10-[2-(5-Hydroxyocta-1,3-dien-7-YN-1-YL)phenyl]deca-5,7,9-trien-1-YN-4-OL is a complex organic compound characterized by multiple conjugated double and triple bonds, as well as hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-(5-Hydroxyocta-1,3-dien-7-YN-1-YL)phenyl]deca-5,7,9-trien-1-YN-4-OL typically involves multi-step organic reactions. The process begins with the preparation of the phenyl and octa-1,3-dien-7-YN-1-YL intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
10-[2-(5-Hydroxyocta-1,3-dien-7-YN-1-YL)phenyl]deca-5,7,9-trien-1-YN-4-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triple bonds can be reduced to double bonds or single bonds using hydrogenation reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) are employed in hydrogenation reactions.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the triple bonds can produce alkenes or alkanes.
Scientific Research Applications
10-[2-(5-Hydroxyocta-1,3-dien-7-YN-1-YL)phenyl]deca-5,7,9-trien-1-YN-4-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 10-[2-(5-Hydroxyocta-1,3-dien-7-YN-1-YL)phenyl]deca-5,7,9-trien-1-YN-4-OL involves its interaction with specific molecular targets and pathways. The compound’s conjugated double and triple bonds allow it to participate in electron transfer reactions, while the hydroxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyloct-5-yn-4-ol
- 6,10-Dodecadien-1-yn-3-ol
Uniqueness
10-[2-(5-Hydroxyocta-1,3-dien-7-YN-1-YL)phenyl]deca-5,7,9-trien-1-YN-4-OL is unique due to its specific arrangement of conjugated double and triple bonds, as well as the presence of hydroxyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
61650-67-7 |
---|---|
Molecular Formula |
C24H24O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
10-[2-(5-hydroxyocta-1,3-dien-7-ynyl)phenyl]deca-5,7,9-trien-1-yn-4-ol |
InChI |
InChI=1S/C24H24O2/c1-3-13-23(25)19-8-6-5-7-15-21-16-9-10-17-22(21)18-11-12-20-24(26)14-4-2/h1-2,5-12,15-20,23-26H,13-14H2 |
InChI Key |
LHQGWHHIFDFJSB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C=CC=CC=CC1=CC=CC=C1C=CC=CC(CC#C)O)O |
Origin of Product |
United States |
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